molecular formula C7H8O3S<br>C7H7SO3H<br>C7H8O3S<br>CH3C6H4SO3H B10760145 p-Toluenesulfonic acid CAS No. 70788-37-3

p-Toluenesulfonic acid

Cat. No.: B10760145
CAS No.: 70788-37-3
M. Wt: 172.20 g/mol
InChI Key: JOXIMZWYDAKGHI-UHFFFAOYSA-N
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Description

p-Toluenesulfonic acid (PTSA) is a widely utilized, strong organic acid that serves as an exceptionally efficient and versatile catalyst in a multitude of organic synthesis reactions. Its high acidity, comparable to mineral acids, combined with its solubility in a range of organic solvents, makes it a preferred choice for creating homogeneous reaction conditions. Researchers value PTSA for its efficacy in facilitating key transformations such as esterifications, transesterifications, and acetal formations, often under milder conditions and with higher yields than alternative catalysts. Its mechanism of action involves protonation of carbonyl oxygen atoms, thereby activating carbonyl groups (in esters, ketones, aldehydes) towards nucleophilic attack. Beyond its primary role as a Brønsted acid catalyst, PTSA is instrumental in Friedel-Crafts acylations, alkylations, and the cleavage of protecting groups like tert-butyldimethylsilyl (TBDMS) ethers. This reagent is a cornerstone in the synthesis of pharmaceuticals, fine chemicals, polymers, and fragrances, providing a robust and reproducible tool for method development and complex molecule construction in the laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzenesulfonic acid
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InChI

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
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InChI Key

JOXIMZWYDAKGHI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O
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Molecular Formula

C7H7SO3H, Array, C7H8O3S
Record name TOLUENE SULFONIC ACID, LIQUID, WITH MORE THAN 5% FREE SULFURIC ACID
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Related CAS

13438-45-4 (zinc salt), 1470-83-3 (lithium salt), 16106-44-8 (potassium salt), 16836-95-6 (silver(+1) salt), 36747-44-1 (calcium salt), 4124-42-9 (ammonium salt), 51650-46-5 (magnesium salt), 6192-52-5 (monohydrate), 657-84-1 (hydrochloride salt), 7144-37-8 (copper(2+) salt)
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DSSTOX Substance ID

DTXSID0026701
Record name 4-Methylbenzenesulfonic acid
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Molecular Weight

172.20 g/mol
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Physical Description

Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS], COLOURLESS HYGROSCOPIC FLAKES.
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Record name Benzenesulfonic acid, 4-methyl-
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Boiling Point

140 °C @ 20 MM HG, Boiling point = 38 °C
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Flash Point

363 °F (184 °C) (CLOSED CUP), 184 °C c.c.
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Solubility

ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER, VERY SOL IN WATER /SODIUM SALT/, Solubility in water, g/100ml at 25 °C: 67 (freely soluble)
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Density

1.45 at 77 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.24
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Vapor Pressure

0.0000027 [mmHg]
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Color/Form

MONOCLINIC LEAFLETS OR PRISMS

CAS No.

104-15-4
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Melting Point

221 °F (USCG, 1999), 106-107 °C, 106-107 °C /ANHYDROUS/, MELTING POINT: 38 °C /METASTABLE FORM/, Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/, 104.50 °C. @ 760.00 mm Hg
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Advanced Methodologies for P Toluenesulfonic Acid Synthesis and Purification

Industrial-Scale Synthetic Routes for p-Toluenesulfonic Acid Production

The primary industrial method for producing this compound is the electrophilic aromatic sulfonation of toluene (B28343). wikipedia.orgatamanchemicals.com This process, while well-established, is the subject of ongoing research to optimize reaction conditions and explore more efficient sulfonating agents.

The sulfonation of toluene is a reversible reaction, typically carried out using concentrated sulfuric acid. spegroup.ru The electrophile in this reaction can be free sulfur trioxide (SO₃) or the HSO₃⁺ cation, both present in concentrated sulfuric acid. spegroup.ru A critical aspect of process optimization is the removal of water, which is formed as a byproduct. To shift the reaction equilibrium toward the product side, water is continuously removed from the reaction mixture, often through azeotropic distillation with toluene. wikipedia.orgspegroup.ru

Recent research has focused on intensifying reaction conditions to improve selectivity and efficiency. The use of microreactors, for instance, has demonstrated significant potential. Studies have investigated the effects of various process parameters on the sulfonation of toluene with SO₃ in a microreactor system. researchgate.net

| Resulting Selectivity | 96.54% p-TSA | Under these optimized conditions, high selectivity for the para-isomer and only 0.33% for the meta-isomer was achieved. researchgate.net |

Furthermore, studies using rotor-stator spinning disc reactors with fuming sulfuric acid have shown that intensified mixing and rapid heat removal can improve selectivity towards para-toluenesulfonic acid and reduce the formation of byproducts such as di-sulfonated compounds. utwente.nl

While sulfuric acid is common, alternative reagents are used to achieve different reaction profiles, particularly higher selectivity for the para isomer.

Sulfur Trioxide (SO₃): SO₃ is a highly reactive sulfonating agent. nih.gov A key process involves using sulfur trioxide dissolved in liquid sulfur dioxide (SO₂). google.comgoogle.com In this method, liquid toluene and the SO₃-SO₂ mixture are added simultaneously to the reactor. google.com This technique allows for the production of toluenesulfonic acid with a very high ratio of the para isomer to the ortho isomer. google.comgoogle.com The process typically uses a molar ratio of 0.9 to 1.25 moles of SO₃ per mole of toluene. google.comgoogle.com

Chlorosulfonic Acid (ClSO₃H): Chlorosulfonic acid is another effective sulfonating agent mentioned in the chemical literature for aromatic sulfonation. nih.govgoogle.comedpsciences.org

Comparison of Common Sulfonating Agents for Toluene

Sulfonating Agent Typical Conditions Key Characteristics
Concentrated Sulfuric Acid (H₂SO₄) High temperature, azeotropic water removal. spegroup.ru Standard industrial reagent; reaction is reversible. spegroup.ru
Fuming Sulfuric Acid (Oleum) Vigorous reaction, requires good heat control. utwente.nl Contains excess SO₃; highly reactive, leading to faster rates but potential for byproducts. utwente.nl
Sulfur Trioxide (SO₃) in liquid SO₂ Low temperature, atmospheric pressure. google.comgoogle.com Highly selective for the para isomer; allows for precise control. google.com

| Chlorosulfonic Acid (ClSO₃H) | Used in various sulfonation processes. google.comedpsciences.org | Highly reactive; produces hydrogen chloride as a byproduct. |

Research on Enhanced Purification Techniques for this compound

Crude this compound from industrial synthesis contains impurities that must be removed to meet the specifications for its various applications. Common impurities include benzenesulfonic acid, sulfuric acid, and the ortho and meta isomers of toluenesulfonic acid. wikipedia.orgatamanchemicals.com

Crystallization is the primary method for purifying this compound. The most common form supplied is the monohydrate (TsOH·H₂O). wikipedia.org

A widely used purification technique involves recrystallization from a concentrated aqueous solution, followed by azeotropic drying with toluene. wikipedia.orgatamanchemicals.com This drying step is crucial for removing both excess solvent and the water of crystallization if the anhydrous form is required. wikipedia.org

More advanced strategies have been developed to achieve even higher purity levels.

Composite Solvent Crystallization: A patented method describes adding a compound agent consisting of at least two different solvents to the reaction product. google.com In one example, a mixture of water and ethanol (B145695) (in a mass ratio between 1:1 and 5:1) is added to the crude product, causing the high-purity this compound to crystallize out. google.com This method has been reported to yield a product with 99.7% purity and a free sulfuric acid content as low as 0.13%. google.com

Purification with Gaseous Hydrogen Chloride: Another method involves dissolving the crude acid in a minimal amount of hot water, treating it with activated charcoal to remove colored impurities, and filtering. prepchem.com The filtrate is then strongly cooled, and gaseous hydrogen chloride is passed through the solution, causing the formation of pure white crystals of this compound monohydrate. prepchem.com

The sulfonation of toluene inevitably produces isomeric byproducts, primarily ortho-toluenesulfonic acid and smaller amounts of meta-toluenesulfonic acid. edpsciences.orggoogle.com The separation of the desired para isomer from these byproducts is essential for obtaining high-purity PTSA.

The separation is typically achieved through fractional crystallization, which exploits the differences in solubility between the isomers. A German patent describes a process for separating a mixture containing 75-80% para-toluenesulfonic acid by crystallization from an inert organic solvent. google.com A more direct approach involves adding water to the concentrated synthesis product and then slowly cooling the aqueous solution. google.com The para isomer, being less soluble, crystallizes out and can be separated by filtration or centrifugation, while the ortho and meta isomers remain in the mother liquor. google.com

Another effective separation strategy involves the conversion of the mixed acids into their salts. spegroup.ru The salts of different isomers often exhibit significant differences in solubility in specific solvents, allowing for efficient separation. spegroup.rugoogle.com For example, when a cool reaction mixture is added to a saturated sodium chloride solution, the sodium salt of this compound precipitates while other isomers may remain in solution. spegroup.ru

For analytical purposes, the isomeric distribution in a sample can be determined by converting the acids into their corresponding ethyl esters and analyzing the mixture via gas chromatography. researchgate.net

Catalytic Role of P Toluenesulfonic Acid in Organic Transformations

Mechanistic Studies of p-Toluenesulfonic Acid Catalysis

Understanding the mechanism by which p-TsOH catalyzes reactions is crucial for optimizing reaction conditions and expanding its synthetic utility. Studies have focused on protonation events, reaction pathways, and the kinetics of these catalyzed processes.

The fundamental role of this compound as a catalyst is to act as a source of protons (H⁺). In many reactions, the initial and key mechanistic step is the protonation of a substrate by p-TsOH. p-toluenesulfonicacid-ptbba.com This process is particularly effective for oxygen-containing functional groups, such as carbonyls in aldehydes, ketones, and carboxylic acids. fiveable.mep-toluenesulfonicacid-ptbba.com

The protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon. fiveable.mep-toluenesulfonicacid-ptbba.com This activation makes the carbon atom more susceptible to attack by weak nucleophiles, such as alcohols. p-toluenesulfonicacid-ptbba.com For example, in esterification and acetalization reactions, p-TsOH protonates the carbonyl group, which facilitates the nucleophilic addition of an alcohol molecule to form a tetrahedral intermediate. p-toluenesulfonicacid-ptbba.comtaylorandfrancis.com Subsequent proton transfers and the elimination of a water molecule, a good leaving group, lead to the formation of the final product. p-toluenesulfonicacid-ptbba.com The strong acidity of p-TsOH (pKa ≈ -2.8) makes it a highly effective proton donor for initiating these transformations. fiveable.me

In the p-TsOH-catalyzed hydroindolation of indoles, mechanistic studies suggest distinct pathways depending on reaction conditions. mdpi.com The process begins with the nucleophilic addition of indole (B1671886) to a protonated intermediate. This is followed by a deprotonation-protonation sequence and subsequent nucleophilic addition of a second indole molecule to yield the final product. mdpi.com Theoretical studies, such as those using density functional methods, have been employed to investigate the mechanisms and thermodynamic parameters of activation for reactions catalyzed by this compound, providing insight into the transition states involved. researchgate.net

Kinetic studies provide quantitative data on the rates and efficiencies of catalyzed reactions. In situ ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to monitor the kinetics of homogeneous reactions catalyzed by p-TsOH. acs.orgacs.org This method allows for the real-time quantification of reactants and products in the reaction mixture. acs.org

For instance, the reaction kinetics for the acetylation of 1,2-propylene glycol catalyzed by this compound have been determined using this in situ ¹H NMR method. acs.orgresearchgate.net These investigations characterized the reaction kinetics as a function of temperature, catalyst concentration, and reactant stoichiometry. acs.org The acetylation reactions were modeled as reversible second-order processes, and equilibrium constants were determined experimentally. acs.orgresearchgate.net Such studies have also yielded activation energies for specific reaction steps. For the consecutive acetylation of 1,2-propylene glycol, the activation energy was found to be 56 kJ/mol for the first step and 47 kJ/mol for the second. acs.orgresearchgate.net In the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), kinetic analysis confirmed that the p-TsOH-catalyzed reaction follows a first-order model with a relatively low apparent activation energy of 76.4–125.4 kJ mol⁻¹. rsc.org

This compound as a Brønsted Acid Catalyst in C-C Bond Formations

p-TsOH is an effective Brønsted acid catalyst for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. Its utility is particularly evident in condensation reactions.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. p-TsOH promotes these reactions by activating one of the reactants through protonation and facilitating the dehydration step.

The Knoevenagel condensation is a classic C-C bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. This compound has proven to be an efficient catalyst for this transformation, often serving as the initial step in one-pot, multi-component reactions. preprints.org

A proposed mechanism for the synthesis of dicoumarols involves an initial p-TsOH-catalyzed Knoevenagel condensation between 4-hydroxycoumarin (B602359) and an aryl glyoxal. scielo.org.zascielo.org.za This step generates a non-isolable α,β-unsaturated carbonyl intermediate. This intermediate is then attacked by a second molecule of 4-hydroxycoumarin via a Michael-type addition, which after enolization, yields the final dicoumarol product. scielo.org.zascielo.org.za The reaction is often carried out in water under reflux, highlighting an environmentally friendly approach. scielo.org.zatandfonline.com The scope of this methodology has been demonstrated with various aryl aldehydes, including those with both electron-donating and electron-withdrawing substituents, which undergo the reaction smoothly to provide the desired products in good yields. tandfonline.com

The following table summarizes the results of p-TsOH-catalyzed Knoevenagel condensation between 4-hydroxycoumarin and various aryl aldehydes for the synthesis of dicoumarols.

EntryAryl AldehydeTime (min)Yield (%)Reference
1C₆H₅CHO7594 tandfonline.com
24-ClC₆H₄CHO7096 tandfonline.com
34-MeOC₆H₄CHO8091 tandfonline.com
44-NO₂C₆H₄CHO6598 tandfonline.com
53-NO₂C₆H₄CHO7095 tandfonline.com
62-ClC₆H₄CHO8589 tandfonline.com

Condensation Reactions

Aldol (B89426) and Claisen-Schmidt Condensation Studies

This compound has proven to be an efficient catalyst for both Aldol and Claisen-Schmidt condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen, has been effectively catalyzed by p-TsOH under solvent-free conditions. This method provides an environmentally benign and expeditious route to chalcone (B49325) derivatives.

Research has demonstrated that various aryl aldehydes can react with differently substituted aryl ketones in the presence of a catalytic amount of p-TsOH at moderate temperatures (50–60 °C) to produce the desired chalcones in high yields and in a short period. researchgate.net This solid-phase organocatalysis accelerates the reaction significantly under mild conditions. researchgate.net

In a specific study, the aldol condensation of 1,3-diacetylbenzene (B146489) with various benzaldehyde (B42025) derivatives containing hydroxyl groups was successfully carried out using p-TsOH as a catalyst. This reaction led to the formation of 1,3-bis[3-(substituted phenyl) acryloyl]benzene derivatives, showcasing the utility of p-TsOH in synthesizing more complex structures through aldol-type reactions.

Reactant 1Reactant 2CatalystConditionsProductYield (%)
Aryl aldehydeAryl ketonep-TsOH50-60 °C, Solvent-freeChalcone derivativeHigh
1,3-DiacetylbenzeneBenzaldehyde derivativep-TsOH-1,3-bis[3-(substituted phenyl) acryloyl]benzene-
Table 1: p-TsOH Catalyzed Aldol and Claisen-Schmidt Condensation Reactions.
Friedel-Crafts Type Reactions

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds, has been traditionally catalyzed by strong Lewis acids like aluminum chloride (AlCl₃). However, these catalysts often suffer from drawbacks such as being corrosive, hazardous, and difficult to handle. This compound monohydrate has been characterized as a convenient, recoverable, safe, and selective catalyst for the Friedel-Crafts alkylation of aromatic nuclei. researchgate.net

p-TsOH efficiently catalyzes the intermolecular coupling of aromatic compounds with activated alkyl halides, alkenes, or tosylates under mild conditions in an open atmosphere. researchgate.net Compared to conventional Friedel-Crafts catalysts, p-TsOH minimizes the formation of undesired byproducts from side reactions like transalkylation and polymerization. researchgate.net The low cost, reusability, and minimal generation of environmentally harmful waste are significant advantages of using p-TsOH. researchgate.net

In the realm of Friedel-Crafts acylation, a novel heterogeneous catalyst system of p-TsOH/graphite (B72142) has been found to be effective for the acylation of aromatic compounds with carboxylic acids. researchgate.net This system allows for the smooth reaction of both aliphatic and aromatic carboxylic acids to yield the corresponding aromatic ketones in high yields. researchgate.net The graphite can be easily recovered and reused. researchgate.net For instance, the acylation of anisole (B1667542) with acetic anhydride (B1165640) has been studied, demonstrating the applicability of p-TsOH in this transformation. rsc.org

Aromatic SubstrateAlkylating/Acylating AgentCatalyst SystemConditionsProductYield (%)
Aromatic nucleusActivated alkyl halides, alkenes, or tosylatesp-TsOH monohydrateMild, open atmosphereAlkylated aromatic compound-
Aromatic compoundCarboxylic acidp-TsOH/graphite-Aromatic ketoneHigh
AnisoleAcetic anhydridep-TsOH functionalized ionic liquid@Bi-SBA-16100 °C, 4 hAromatic ketone69.19
Table 2: p-TsOH Catalyzed Friedel-Crafts Reactions.

Cycloaddition Reactions

1,3-Dipolar Cycloaddition Processes

This compound has been identified as a crucial additive in mediating 1,3-dipolar cycloaddition reactions. A notable example is the synthesis of 4-aryl-NH-1,2,3-triazoles from nitroolefins and sodium azide (B81097). tandfonline.comnih.gov This p-TsOH-mediated reaction provides a novel and efficient route to these valuable heterocyclic compounds in high yields. tandfonline.comnih.gov The reaction tolerates a wide range of functional groups and proceeds under mild conditions. tandfonline.com

The optimization of reaction conditions revealed that using 0.5 equivalents of p-TsOH at 60 °C in DMF as a solvent resulted in a 93% yield of 4-phenyl-NH-1,2,3-triazole. acs.org This method has been successfully applied to a variety of nitroolefins with both electron-donating and electron-withdrawing groups on the aryl ring, consistently affording the corresponding triazoles in high to excellent yields. acs.org

Nitroolefin SubstrateDipolarophileCatalystSolventTemperature (°C)Yield (%)
(E)-β-nitrostyreneSodium azidep-TsOH (0.5 equiv)DMF6093
(E)-1-(4-methylphenyl)-2-nitroetheneSodium azidep-TsOH (0.5 equiv)DMF6095
(E)-1-(4-methoxyphenyl)-2-nitroetheneSodium azidep-TsOH (0.5 equiv)DMF6097
(E)-1-(4-chlorophenyl)-2-nitroetheneSodium azidep-TsOH (0.5 equiv)DMF6085
Table 3: p-TsOH Mediated 1,3-Dipolar Cycloaddition for the Synthesis of 4-Aryl-NH-1,2,3-triazoles.
Ring-Closing and Annulation Strategies

This compound is also instrumental in catalyzing various ring-closing and annulation reactions to construct complex cyclic and heterocyclic frameworks. An unprecedented p-TsOH catalyzed [5+1] and [4+1] annulation of cyclic anhydrides or o-formylbenzoates with o-alkynylanilines has been developed for the synthesis of valuable fused-N-heterocycles, such as isoindolo/pyrido/pyrrolo-quinolinediones and isoindolo-indolones. preprints.org This metal-free, operationally simple, and highly regioselective process is atom-economical and produces high yields. preprints.org

Furthermore, a regioselective annulation of cyclopropane (B1198618) aldehydes with N′-aryl anthranil (B1196931) hydrazides catalyzed by p-TsOH leads to the formation of tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones in good to excellent yields. preprints.org This reaction proceeds through a domino imine formation followed by intramolecular cyclization and nucleophilic ring-opening of the cyclopropyl (B3062369) ring. preprints.org

The Pictet-Spengler reaction, a classic acid-catalyzed ring closure of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, is another area where p-TsOH can be employed as the acidic catalyst. wikipedia.orgjk-sci.com This reaction is a powerful tool for the synthesis of a wide range of alkaloids and related compounds. wikipedia.org

Reaction TypeReactantsCatalystProductYield (%)
[5+1] and [4+1] AnnulationCyclic anhydrides/o-formylbenzoates and o-alkynylanilinesp-TsOHFused-N-heterocyclesHigh
Regioselective AnnulationCyclopropane aldehydes and N′-aryl anthranil hydrazidesp-TsOHTetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones70-85
Pictet-Spengler Reactionβ-arylethylamine and aldehyde/ketonep-TsOHTetrahydroisoquinoline-
Table 4: p-TsOH in Ring-Closing and Annulation Strategies.

This compound in Heterocycle Synthesis

Multi-Component Reactions for Diverse Heterocyclic Scaffolds

Multi-component reactions (MCRs) are highly efficient processes for the synthesis of complex molecules, and this compound has been widely used as a catalyst in this domain for the construction of diverse heterocyclic scaffolds.

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic MCR for the synthesis of dihydropyrimidines. The use of p-TsOH as a catalyst in this reaction has been shown to provide significantly higher yields compared to the classical reaction conditions. tandfonline.comresearchgate.net For example, the reaction of an aldehyde, a β-ketoester, and urea in refluxing ethanol (B145695) with a catalytic amount of p-TsOH affords the corresponding 3,4-dihydropyrimidine-2-one in good to excellent yields (80-90%) with high selectivity. tandfonline.com

Other examples of p-TsOH catalyzed MCRs include the synthesis of 1,3,5-trisubstituted pyrazoles from aldehydes, hydrazines, and alkynes, and the synthesis of 2,4-diarylquinolines from arylamine, aryl aldehyde, and aryl acetylene. preprints.org Additionally, p-TsOH catalyzes the three-component reaction of urea, isatin, and 1,3-dicarbonyl compounds to produce spirooxindoles, which are present in many natural products and biologically active compounds, in high yields (90-93%). preprints.org

Reaction Name/TypeComponentsCatalystHeterocyclic ProductYield (%)
Biginelli ReactionAldehyde, β-ketoester, Urea/Thioureap-TsOHDihydropyrimidines80-90
Three-component reactionAldehydes, Hydrazines, Alkynesp-TsOH1,3,5-Trisubstituted pyrazoles45-88
Three-component reactionArylamine, Aryl aldehyde, Aryl acetylenep-TsOH2,4-Diarylquinolines60-96
Three-component reactionUrea, Isatin, 1,3-Dicarbonyl compoundsp-TsOHSpirooxindoles90-93
Table 5: p-TsOH in Multi-Component Reactions for Heterocycle Synthesis.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrazoles, Quinoxalines, Naphthyridines, Triazoles)

p-TsOH serves as an efficient catalyst for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.

Pyrroles : A one-pot, four-component reaction using polystyrene-supported this compound (PS-PTSA) under microwave irradiation provides a solvent-free and metal-free method for synthesizing diversely functionalized pyrroles. This reaction, involving a β-keto ester, an aromatic aldehyde, a primary amine, and nitromethane, proceeds via a cross-coupling–cyclization–oxidation pathway to afford pyrrole (B145914) derivatives in good to excellent yields (78–93%). The catalyst can be recovered and reused multiple times without a significant loss of activity. fiveable.me

Pyrazoles : p-TsOH catalyzes the solvent-free synthesis of 1,3,5-trisubstituted pyrazole (B372694) derivatives from aldehydes, hydrazines, and alkynes, with yields ranging from 45-88%. nih.gov In another approach, polystyrene-supported this compound has been used as a highly active and reusable heterogeneous catalyst for the one-pot synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water, achieving excellent yields. researchgate.netmdpi.com A solvent-free grinding method using p-TsOH also facilitates the rapid synthesis of 5-aminopyrazole derivatives from 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles. google.com

Quinoxalines : The synthesis of quinoxaline (B1680401) derivatives is efficiently achieved through the condensation of 1,2-diamines and 1,2-diketones. Using p-TsOH as a catalyst under solvent-free grinding conditions at room temperature results in excellent yields (up to 90%) in a very short reaction time (5 minutes). rsc.orgrsc.org Another efficient one-pot method involves the p-TsOH-catalyzed cyclization of o-diaminobenzene with 1,2-diaryl-2-hydroxyethanone, using dimethylsulfoxide (DMSO) as a non-toxic oxidant, to produce a broad range of quinoxalines in good yields. acs.org

Naphthyridines : The Friedlander condensation of 2-aminonicotinaldehyde with various active methylene compounds, catalyzed by p-TsOH, produces 1,8-naphthyridines in excellent yields (90-96%) and high purity. nih.gov This solid-state reaction proceeds efficiently at room temperature. nih.gov

Triazoles : p-TsOH has been shown to be a vital additive in the 1,3-dipolar cycloaddition of nitroolefins with sodium azide to synthesize 4-aryl-NH-1,2,3-triazoles. This method provides high yields (66-97%) under mild conditions and tolerates a wide range of functional groups. nih.govresearchgate.net Additionally, p-TsOH has been used as a catalyst in polyethylene glycol (PEG) for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles from 2,2,2-trichloroethyl imidates, achieving yields as high as 92%. ucla.edu

Table 1: p-TsOH Catalyzed Synthesis of Nitrogen-Containing Heterocycles

Heterocycle Reactants Catalyst/Conditions Yield (%)
Pyrrole β-keto ester, aldehyde, amine, nitromethane PS-PTSA, Microwave, Solvent-free 78-93%
Pyrazole Aldehyde, hydrazine, alkyne p-TsOH, Solvent-free 45-88%
Quinoxaline o-phenylenediamine (B120857), benzil p-TsOH, Grinding, Room Temp. 90%
1,8-Naphthyridine 2-aminonicotinaldehyde, active methylene compound p-TsOH, Solid-state, Room Temp. 90-96%
4-Aryl-NH-1,2,3-triazole Nitroolefin, Sodium Azide p-TsOH, DMF, 60 °C up to 93%

Synthesis of Oxygen-Containing Heterocycles (e.g., Dicoumarols, Chromenes)

The catalytic activity of p-TsOH extends to the synthesis of important oxygen-containing heterocycles.

Dicoumarols : p-TsOH is an effective solid acid catalyst for the synthesis of dicoumarol derivatives. mdma.ch One method involves the reaction of 4-hydroxycoumarin with aryl glyoxals in water under reflux, providing moderate to good yields (up to 65%). mdma.chmdma.chacs.org An alternative route uses the condensation of 4-hydroxycoumarin with various aryl aldehydes in water, also catalyzed by p-TsOH, to produce dicoumarols in good yields ranging from 65-94%. youtube.comresearchgate.net These methods are noted for being environmentally friendly by using water as a solvent. mdma.chyoutube.com

Chromenes : A variety of 2-amino-4H-chromenes can be synthesized through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and α- or β-naphthol. google.com Using p-TsOH as a catalyst in refluxing acetonitrile, this reaction proceeds efficiently. google.com Furthermore, p-TsOH catalyzes the cascade cyclization of readily accessible propynols to synthesize various 4-chromanones with high efficiency, achieving yields up to 99% without the need for costly or toxic metal catalysts.

Table 2: p-TsOH Catalyzed Synthesis of Oxygen-Containing Heterocycles

Heterocycle Reactants Catalyst/Conditions Yield (%)
Dicoumarol 4-hydroxycoumarin, aryl glyoxal p-TsOH, Water, Reflux up to 65%
Dicoumarol 4-hydroxycoumarin, aryl aldehyde p-TsOH, Water, Reflux 65-94%
2-Amino-4H-chromene Aldehyde, malononitrile, naphthol p-TsOH, Acetonitrile, Reflux -
4-Chromanone Propynol derivative p-TsOH up to 99%

This compound in Esterification and Related Processes

p-TsOH is a cornerstone catalyst for ester synthesis, valued for its effectiveness and applicability in both classical and modern green chemistry protocols.

p-TsOH is a commonly used strong acid catalyst for Fischer esterification, the reaction between a carboxylic acid and an alcohol. acs.org It accelerates the reaction by protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. This catalysis is particularly effective for reactions involving sterically hindered substrates. To drive the equilibrium towards the ester product, methods such as the azeotropic removal of water using a Dean-Stark trap are often employed.

In transesterification reactions, p-TsOH also serves as an efficient catalyst. This is particularly relevant in the production of biodiesel, where p-TsOH-based deep eutectic solvents (DESs) have been developed as effective catalysts. A DES composed of this compound and choline (B1196258) chloride was used to catalyze the transesterification of soybean oil with methanol (B129727), achieving a biodiesel yield of 98.66%. This system has the advantage of the catalyst acting as a heterogeneous phase, allowing for easy separation and removal of the glycerol (B35011) byproduct.

The use of p-TsOH aligns with the principles of green chemistry, particularly in the development of energy-efficient and environmentally benign esterification methods. One notable advancement is the use of ultrasound (sonochemistry) to assist in the synthesis of saturated aliphatic esters from aliphatic acids and alcohols (methanol or ethanol) with p-TsOH as the catalyst. This ultrasound-assisted method allows for good yields under mild conditions and significantly shorter reaction times compared to traditional heating methods. The application of sonochemistry represents a cleaner and more energy-efficient methodology for ester production.

Broader Scope of this compound in Organic Transformations

Beyond heterocycle synthesis and esterification, p-TsOH demonstrates broad utility in other fundamental organic transformations.

p-TsOH is an effective catalyst for Friedel-Crafts type reactions.

Acylation : A heterogeneous catalyst system of p-TsOH on graphite has been shown to be effective for the Friedel-Crafts acylation of aromatic compounds with carboxylic acids, producing aromatic ketones in high yields under solvent-free conditions. In other systems, p-TsOH functionalized ionic liquids have been encapsulated into porous materials to create high-efficiency catalysts for the acylation of anisole with acetic anhydride, achieving an anisole conversion of 85.41%. acs.orgresearchgate.net

Alkylation : Commercially available this compound monohydrate is an efficient, recoverable, and selective catalyst for the Friedel-Crafts alkylation of aromatic compounds. researchgate.netmdma.ch It can catalyze the intermolecular coupling of aromatic nuclei with activated alkyl halides, alkenes, or tosylates under mild, open-atmosphere conditions. researchgate.netmdma.ch Compared to traditional Lewis acid catalysts like AlCl₃, p-TsOH minimizes side reactions such as transalkylation and polymerization. mdma.ch It has also been used in deep eutectic solvents to catalyze the alkylation of p-cresol (B1678582) with tert-butyl alcohol. rsc.org

Deprotection Strategies in Organic Synthesis

This compound (p-TsOH) serves as an effective acidic catalyst for the removal of various protecting groups in organic synthesis. Protecting groups are essential for temporarily blocking reactive functional groups to prevent unwanted side reactions during chemical transformations. The subsequent removal, or deprotection, of these groups is a critical step, and p-TsOH offers a versatile and efficient means to achieve this, often under mild conditions.

One of the most common applications of p-TsOH in deprotection is the removal of the tert-butoxycarbonyl (Boc) group from amines. The Boc group is widely used to protect amino acids and peptides. Research has demonstrated that p-TsOH can facilitate the high-speed deprotection of Boc-protected amino acids and peptide esters. researchgate.net When conducted in toluene (B28343) under microwave irradiation, the reaction can be completed in as little as 30 seconds. researchgate.net This method is notable for its stability towards other common protecting groups, such as C-peptide benzyl (B1604629) esters, O-benzyl ethers, N-Fmoc, and N-Z groups, allowing for selective deprotection. researchgate.net

Beyond Boc groups, p-TsOH is also utilized in the cleavage of other protecting groups. For instance, it is employed in the deprotection of acetals and ketals to regenerate carbonyl compounds. pharmacyapis.comatamanchemicals.com Harsh conditions are often required for deprotection, but microwave irradiation coupled with a catalyst like p-TsOH can significantly moderate the reaction conditions and shorten reaction times. cem.com The solid, non-corrosive, and easy-to-handle nature of p-TsOH makes it a preferable alternative to strong mineral acids in these transformations. preprints.org

The general mechanism for the acid-catalyzed deprotection of a tetrahydropyranyl (THP) ether, another common protecting group for alcohols, illustrates the role of p-TsOH. The acidic proton from p-TsOH protonates the oxygen atom of the THP ether, initiating the cleavage to release the free alcohol and a resonance-stabilized carbocation, which is then neutralized. commonorganicchemistry.com This highlights its fundamental role as a proton source in facilitating these crucial synthetic steps.

Role in Pharmaceutical Intermediate Synthesis

This compound is a cornerstone catalyst and intermediate in the synthesis of numerous pharmaceutical compounds and their precursors. atamanchemicals.comnbinno.com Its utility stems from its strong, non-oxidizing acidic nature and its convenient solid form, which simplifies handling compared to liquid acids. preprints.orgnbinno.com

A significant application of p-TsOH is as an intermediate in the production of antibiotics like doxycycline (B596269) and pesticides such as dicofol. atamanchemicals.comguidechem.com As a catalyst, it drives a wide array of reactions crucial for building complex molecular architectures found in medicinally active compounds. atamanchemicals.com For example, this compound esters are used as alkylating agents and catalysts in the synthesis and purification of drug substances. atamanchemicals.com

The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, frequently employs p-TsOH as a catalyst. Notable examples include:

Dihydropyrimidinones : These compounds are recognized for their therapeutic properties, including acting as calcium channel blockers. tandfonline.com The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is a classic method for their synthesis. Using p-TsOH as a catalyst in refluxing ethanol significantly improves yields (80–90%) and reduces reaction times compared to the traditional uncatalyzed method. tandfonline.comresearchgate.net

Quinoxaline Derivatives : Quinoxalines are biologically important scaffolds. An efficient and environmentally friendly synthesis involves the reaction of 1,2-diamines and 1,2-diketones catalyzed by p-TsOH. tandfonline.comtandfonline.com This reaction proceeds rapidly at room temperature under solvent-free conditions, achieved simply by grinding the reactants together, offering excellent yields. tandfonline.comtandfonline.comingentaconnect.com

1,5-Benzodiazepine Derivatives : This class of compounds is known for its wide range of therapeutic applications. A facile synthesis method involves the condensation of o-phenylenediamine with ketones. scialert.netscialert.net The use of p-TsOH as a catalyst under solvent-free conditions at 80-85 °C allows for the rapid and high-yield production of these derivatives. scialert.netscialert.netijtsrd.com

The table below summarizes the catalytic role of p-TsOH in the synthesis of some key pharmaceutical intermediates.

Intermediate ClassReactantsCatalystConditionsYieldReference
DihydropyrimidinonesAldehyde, β-ketoester, Ureap-TsOHRefluxing Ethanol80-90% tandfonline.com
Quinoxalineso-Phenylenediamine, Benzilp-TsOH (10 mol%)Solvent-free, Grinding, Room Temp.90% tandfonline.com
1,5-Benzodiazepineso-Phenylenediamine, Ketonesp-TsOHSolvent-free, 80-85 °CHigh scialert.net

Innovations in Catalytic Systems Utilizing this compound

Heterogenized this compound Catalysts

To enhance the reusability and simplify the separation of this compound from reaction mixtures, significant research has focused on its heterogenization. This involves immobilizing p-TsOH onto solid supports, transforming it from a homogeneous catalyst into a solid, heterogeneous one. This approach aligns with the principles of green chemistry by reducing waste and improving process efficiency.

Various materials have been employed as supports for p-TsOH:

Polymers : Polystyrene has been used as a support for p-TsOH to catalyze the synthesis of dihydropyrano[2,3-c]pyrazoles. preprints.org Another approach involves the copolymerization of this compound with paraformaldehyde to create a novel polymeric solid acid catalyst with strong acidity. researchgate.net

Mesoporous Silica : Materials like MCM-41 have been functionalized with p-TsOH. These catalysts have proven to be green, efficient, and reusable for reactions such as the cross-aldol condensation to produce perfumery chemicals like jasminaldehyde. preprints.org The PTSA-MCM-41 catalyst showed no significant loss in activity after five cycles. preprints.org

Metal-Organic Frameworks (MOFs) : The Zr-based MOF, UiO-66, has been used as a support for p-TsOH. The resulting PTSA/UiO-66 catalyst, prepared by a simple impregnation method, demonstrates excellent stability and high activity for the esterification of fatty acids in biodiesel production. mdpi.com This catalyst could be reused for more than nine successive cycles. mdpi.com

These heterogenized catalysts retain the strong acidic properties of p-TsOH while offering the practical advantages of easy separation from the product stream via simple filtration and the potential for multiple reuse cycles, making them economically and environmentally attractive for industrial applications. preprints.orgmdpi.com

Synergistic Catalysis with this compound and Other Systems

The catalytic efficacy of this compound can be significantly enhanced when used in combination with other catalytic systems. This synergistic approach, where the combined catalytic activity is greater than the sum of the individual components, has led to the development of novel and highly efficient synthetic methods.

Examples of synergistic catalysis involving p-TsOH include:

Combination with Ionic Liquids : A temperature-responsive catalyst system has been developed by mixing p-TsOH with a thermoregulated ionic liquid (TRIL). acs.orgacs.org This system was used for the olefin alkylation of thiophenic sulfur (OATS) in gasoline. The combination properly adjusted the acid strength of p-TsOH and formed an anionic cluster that displayed better catalytic performance than p-TsOH alone. acs.org This system could be recycled 10 times with 100% conversion of thiophene. acs.org

Dual Organocatalysis : In the synthesis of coumarin (B35378) derivatives, a combination of p-TsOH monohydrate and piperidine (B6355638) has been shown to effectively catalyze the cyclization between salicylaldehydes and alkynoic esters. preprints.org This dual system provides various coumarin derivatives in good yields with high regioselectivity. preprints.org

Combination with Other Acids : For the synthesis of quinolines, a synergistic system using p-TsOH and triflimide (HNTf₂) has been developed. preprints.org This dual-acid approach facilitates the reaction, demonstrating how combining Brønsted acids can lead to improved catalytic outcomes.

Solvent-Free and Aqueous Media Catalysis with this compound

In line with the principles of green chemistry, this compound has been extensively utilized as a catalyst in reactions that proceed under solvent-free conditions or in aqueous media. preprints.org These approaches minimize the use of volatile organic compounds (VOCs), reducing environmental impact and often simplifying product isolation. tandfonline.com Water, being a cheap, non-toxic, and non-flammable solvent, is an ideal medium for many organic reactions. scielo.org.za

Solvent-Free Catalysis: p-TsOH has proven to be a highly effective catalyst for a variety of reactions under solvent-free or solid-state grinding conditions. tandfonline.com This technique is not only environmentally friendly but also often leads to higher yields and shorter reaction times.

Synthesis of Quinoxalines : The condensation of 1,2-diamines and 1,2-diketones proceeds efficiently by simply grinding the reactants with a catalytic amount of p-TsOH at room temperature, affording excellent yields of quinoxaline derivatives. tandfonline.comtandfonline.comingentaconnect.com

Synthesis of 1,5-Benzodiazepines : High yields of 2,3-dihydro-1H-1,5-benzodiazepines are achieved by heating o-phenylenediamine and various ketones with p-TsOH under solvent-free conditions. scialert.netscialert.net

Oxidation of Benzoins : The selective oxidation of benzoins to their corresponding benziles can be carried out in high yield by heating with p-TsOH in the absence of a solvent. iau.ir

Aqueous Media Catalysis: p-TsOH is also an effective catalyst in water, which can accelerate certain reactions.

Synthesis of Dicoumarols : The condensation of 4-hydroxycoumarin with aryl glyoxals or aryl aldehydes proceeds efficiently in refluxing water with p-TsOH as the catalyst. tandfonline.comscielo.org.za This method provides an environmentally safe route to these biologically active compounds with good to excellent yields. tandfonline.com

The table below highlights several transformations catalyzed by p-TsOH in green media.

Reaction TypeReactantsMediumConditionsYieldReference
Quinoxaline Synthesis1,2-Diamine, 1,2-DiketoneSolvent-FreeGrinding, Room Temp.Excellent ingentaconnect.com
1,5-Benzodiazepine Synthesiso-Phenylenediamine, KetoneSolvent-Free80-85 °C92-96% scialert.net
Dihydropyrimidinone SynthesisAldehyde, β-ketoester, UreaSolvent-FreeGrindingHigh researchgate.net
Dicoumarol Synthesis4-Hydroxycoumarin, Aryl aldehydeWaterReflux65-94% tandfonline.com
Benzoin OxidationBenzoinSolvent-Free100 °CHigh iau.ir

The versatility of p-TsOH as a catalyst in these environmentally benign systems underscores its importance in developing sustainable synthetic methodologies. preprints.orgrsc.org

Applications of P Toluenesulfonic Acid in Materials Science and Polymer Chemistry

p-Toluenesulfonic Acid as a Curing Agent in Polymerization

This compound is widely utilized as a strong acid catalyst to initiate or accelerate the curing reactions of thermosetting resins. These resins, upon curing, form highly cross-linked, three-dimensional networks that are rigid and heat-resistant. The use of p-TSA can significantly influence the curing process, often allowing for lower curing temperatures and faster reaction times. sid.irnih.gov

For instance, in phenolic resol resins, which traditionally require high temperatures (around 160°C) and pressure for curing, the addition of p-TSA can lower the curing temperature. sid.ir Research has shown that with the inclusion of p-TSA, the gel time of phenolic resins can be substantially reduced, making the process more cost-effective and manageable. sid.ir Adding just 4.5% by weight of p-TSA can result in a gel time of approximately 20 minutes at ambient temperature, which is highly suitable for many composite processing methods. sid.ir It is also used in curing epoxy resins and as a catalyst in the formation of polyacetal resins. epo.orggoogle.com

The primary role of p-TSA in the curing of thermosetting resins is to act as a proton donor, catalyzing polymerization and cross-linking reactions. The specific mechanism depends on the resin system involved.

In phenolic resins , p-TSA facilitates the condensation reactions between methylol groups and phenol (B47542) aromatic rings, leading to the formation of methylene (B1212753) bridges and the release of water. This acid-catalyzed mechanism helps to achieve a cross-linked network structure that is chemically similar to that obtained through thermal curing, although a complete network structure may not form at ambient temperatures. sid.ir The addition of p-TSA affects the curing rate and the degree of cross-linking in phenol-formaldehyde resins. nih.govnih.gov

In sucrose-based resins , p-TSA acts as an effective catalyst to cure sucrose (B13894) at lower temperatures than other acid catalysts. mdpi.com The curing mechanism involves the acid-catalyzed dehydration of sucrose to form 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com HMF then serves as a monomer that undergoes self-condensation and polymerization to form furan-based polymers, creating the adhesive network. mdpi.com The presence of p-TSA significantly lowers the thermal decomposition temperature of sucrose, facilitating this conversion. mdpi.com

The general mechanism for acid-catalyzed esterification, relevant to many resin systems, involves the protonation of the carbonyl group of a carboxylic acid by p-TSA. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. Subsequently, the protonation of a hydroxyl group forms water, which is an excellent leaving group, driving the reaction towards the formation of an ester linkage and a cross-linked polymer network. taylorandfrancis.com

The push for sustainable materials has led to increased research into bio-based adhesives, and p-TSA has emerged as a key catalyst in this area. researchgate.netusda.gov

In the development of bio-based wood adhesives , p-TSA has been shown to be a promising catalyst for adhesives made from sucrose. mdpi.com Sucrose is an inexpensive and readily available bio-resource. mdpi.com When catalyzed by p-TSA, sucrose-based adhesives can be cured more efficiently and at lower temperatures (e.g., 180°C) compared to systems using other acids. mdpi.com This makes p-TSA an effective catalyst for creating furan-based polymers from sucrose for wood adhesive applications. mdpi.com Research has also explored its use in adjusting the pH of lignin-based adhesives to control curing temperatures. nih.gov

p-TSA is also integral to the fabrication of composite materials . It is used as a hardener in phenol-formaldehyde-carbon composites (PFCC), which are utilized in high-temperature applications like protective coatings for rocket parts. nih.govmdpi.com The amount of p-TSA catalyst influences the curing rate and degree of cross-linking, which in turn affects the thermal properties of the final composite material. nih.govnih.govmdpi.com Studies have shown that varying the weight fraction of a p-TSA and phosphoric acid catalyst mixture can alter the thermal diffusivity of both the pure phenol-formaldehyde resin and the resulting carbon fiber composite. nih.govmdpi.comresearchgate.net Furthermore, p-TSA has been used as a dopant or sulfonating agent in the synthesis of composites like polyaniline/carbon nanotube and polyaniline/zinc oxide for applications in supercapacitors, where it enhances thermal stability and electrochemical performance. springerprofessional.deresearchgate.net

Table 1: Effect of this compound (PTSA) on Curing of Resins

Resin System Role of p-TSA Key Findings Reference
Phenolic Resol Resin Curing Agent/Catalyst Reduces curing temperature from ~160°C. 4.5 wt% PTSA achieves a gel time of ~20 min at ambient temperature. sid.ir
Sucrose-Based Adhesive Acid Catalyst Enables curing at lower temperatures (180°C). Promotes the formation of furan (B31954) polymers via HMF. mdpi.com
Phenol-Formaldehyde-Carbon Composite Curing Catalyst Affects curing rate and degree of cross-linking, influencing the final thermal properties of the composite. nih.govmdpi.com
Polyaniline/ZnO Composite Sulfonating Agent Improves structural and electrochemical properties for supercapacitor applications. springerprofessional.de

Catalytic Hydrolysis of Polymers Mediated by this compound

Beyond polymerization, p-TSA is a potent catalyst for the depolymerization of certain polymers through hydrolysis. This application is particularly relevant for chemical recycling, where waste polymers are broken down into their constituent monomers for reuse.

The chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used plastic, is a significant area of research. researchgate.net Hydrolysis is a key method for depolymerizing PET back into its monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). researchgate.net While this process can be catalyzed by strong acids or bases, these methods often generate significant wastewater and are costly. rsc.org

This compound has been identified as a highly effective and more environmentally friendly catalyst for PET hydrolysis. rsc.orgscispace.com Studies have demonstrated that concentrated p-TSA can achieve nearly 100% degradation of PET, yielding 96.2% terephthalic acid within 90 minutes at 150°C. rsc.org This is significantly faster than using concentrated sulfuric acid, which requires over 5 hours at the same temperature to achieve a similar result. rsc.org

A major advantage of using p-TSA is its recoverability. After the TPA product is separated by filtration, the p-TSA can be recovered from the filtrate through simple concentration and crystallization and reused for multiple cycles without a significant loss of catalytic efficiency. rsc.org This makes the process more sustainable and cost-effective. rsc.org The use of p-TSA is considered a feasible and green strategy for the hydrolysis of waste PET. rsc.org

Understanding the reaction kinetics is crucial for optimizing industrial processes. Kinetic studies on polymer hydrolysis catalyzed by p-TSA provide insights into reaction rates, activation energies, and optimal process conditions.

For the hydrolysis of PET catalyzed by concentrated p-TSA, the reaction kinetics conform to a first-order reaction. rsc.org The process exhibits a relatively low apparent activation energy, reported to be in the range of 76.4–125.4 kJ mol⁻¹. rsc.org This is lower than the activation energy for PET hydrolysis catalyzed by terephthalic acid itself (220 kJ mol⁻¹), indicating that p-TSA is a more efficient catalyst for this reaction. researchgate.net

Kinetic studies have also been performed for other p-TSA catalyzed reactions, such as the esterification of pentaerythritol (B129877) with acrylic acid. researchgate.net In this case, the activation energy for the mono-esterification step was found to be 34.57 kJ·mol⁻¹, while the di-esterification step was 23.23 kJ·mol⁻¹. researchgate.net Similarly, the p-TSA catalyzed acetylation of 1,2-propylene glycol was modeled as a reversible second-order reaction, with activation energies for the consecutive acetylation steps determined to be 56 and 47 kJ/mol, respectively. researchgate.net These kinetic models are essential for designing and simulating continuous reactor configurations for chemical production and recycling processes. researchgate.netacs.org

Table 2: Kinetic Data for this compound (p-TSA) Catalyzed Reactions

Reaction Reaction Order Apparent Activation Energy (Ea) Key Findings Reference
PET Hydrolysis First-order 76.4–125.4 kJ/mol p-TSA is a highly efficient and reusable catalyst for PET degradation. rsc.org
Acetylation of 1,2-Propylene Glycol Second-order (reversible) 56 kJ/mol (1st acetylation), 47 kJ/mol (2nd acetylation) Provides predictive capabilities for processes like reactive distillation. researchgate.net
Esterification of Pentaerythritol - 34.57 kJ/mol (mono-esterification), 23.23 kJ/mol (di-esterification) The mono-esterification step is more sensitive to temperature changes. researchgate.net

Environmental Chemistry and Degradation Studies of P Toluenesulfonic Acid

Oxidative Degradation Pathways of p-Toluenesulfonic Acid

Oxidative degradation is a key process in the environmental transformation of this compound. Research has focused on various methods to break down this recalcitrant compound into less harmful substances.

Advanced Oxidation Processes (AOPs) are highly effective for degrading refractory organic pollutants like PTSA due to their generation of powerful oxidizing species, primarily hydroxyl radicals (•OH). rsc.org Several AOPs have been investigated for their efficacy in PTSA removal.

One prominent method is the electro-Fenton (EF) process, which has demonstrated high efficiency in PTSA degradation. rsc.org A study utilizing a filtration-enhanced electro-Fenton (FEEF) reactor achieved a 92.6% removal of PTSA from synthetic wastewater under optimal conditions. rsc.orgnih.govmendeley.com The FEEF system showed a higher yield of hydroxyl radicals compared to conventional Fenton and anodic oxidation systems. rsc.orgresearchgate.net

Ozonation is another AOP applied to PTSA degradation. The process is efficient for both PTSA concentration reduction and Chemical Oxygen Demand (COD) removal. scientific.net The degradation mechanism in ozonation is highly dependent on pH; under acidic conditions, direct oxidation by molecular ozone is the primary pathway, whereas under alkaline conditions, the indirect pathway involving hydroxyl radical oxidation becomes dominant. scientific.net

The use of thermally activated hydrogen peroxide has also been explored. This method effectively converts the refractory PTSA molecule into more easily biodegradable substances, requiring only substoichiometric amounts of hydrogen peroxide. nih.gov

Advanced Oxidation Process (AOP)Key FindingsOptimal Conditions ReportedRemoval Efficiency
Filtration-Enhanced Electro-Fenton (FEEF)Enhanced mass transfer rate accelerates catalyst regeneration and promotes heterogeneous reactions. rsc.orgnih.gov Higher •OH yield compared to conventional methods. mendeley.comApplied voltage: 2.5 V, pH: 3.0, 0.2 mM Fe2+, 1.0 mM H2O2 nih.govmendeley.comresearchgate.net92.6% nih.govmendeley.comresearchgate.net
OzonationDegradation mechanism is pH-dependent. scientific.net Efficient for concentration and COD removal. scientific.netOzone flow rate: 60L/h, pH: 12 (for hydroxyl radical pathway) scientific.netData not specified scientific.net
Thermally Activated Hydrogen PeroxideConverts PTSA to easily biodegradable substances. nih.govData not specified nih.govData not specified nih.gov

The degradation of this compound through oxidative processes results in the formation of various intermediate products. The identification of these intermediates is crucial for elucidating the degradation pathways.

In the electro-Fenton process, intermediates were identified using Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.org The degradation proceeds through attacks on three primary reaction sites on the PTSA molecule, leading to products of methyl hydroxylation, sulfonyl hydroxylation, and ring-opening reactions. rsc.orgrsc.orgnih.gov

During the oxidative degradation of PTSA with thermally activated hydrogen peroxide, both aromatic and aliphatic intermediates were identified and quantified using High-Performance Liquid Chromatography (HPLC). nih.gov Similarly, biodegradation studies have identified several key aromatic intermediates. For instance, the degradation by Pseudomonas putida was found to form 4-methylcatechol, which was released into the medium. researchgate.net In contrast, studies with Pseudomonas (Comamonas) testosteroni T-2 identified p-sulphobenzoic acid (PSB) and sulphite as transient intermediates during growth on PTSA. nih.gov This strain further degrades PSB to protocatechuic acid. nih.gov Another degradation pathway observed in a Pseudomonas species involved the formation of 3-methylcatechol. cdnsciencepub.com

Degradation MethodIdentified IntermediatesAnalytical Technique
Electro-Fenton (FEEF)Products of methyl hydroxylation, sulfonyl hydroxylation, β-hydrogen hydroxylation, and ring-opening rsc.orgrsc.orgnih.govLC-MS rsc.org
Thermally Activated Hydrogen PeroxideVarious aromatic and aliphatic intermediates nih.govHPLC nih.gov
Biodegradation (Pseudomonas putida)4-Methylcatechol, Sulfite researchgate.netNot specified researchgate.net
Biodegradation (Pseudomonas (Comamonas) testosteroni T-2)p-Sulphobenzoic acid, p-Sulphobenzyl alcohol, p-Sulphobenzaldehyde, Protocatechuic acid, Sulphite nih.govNot specified nih.gov
Biodegradation (Pseudomonas sp.)3-Methylcatechol, Acetate, Pyruvate cdnsciencepub.comRadiochromatography cdnsciencepub.com

Based on the identified intermediates, detailed reaction mechanisms for the oxidative degradation of this compound have been proposed.

For the electro-Fenton process, the proposed pathway involves the initial attack of oxidants on the PTSA molecule at three sites: the methyl group, the sulfonyl group, and the aromatic ring. rsc.org This leads to methyl hydroxylation, sulfonyl hydroxylation, and ultimately, the opening of the aromatic ring. rsc.orgnih.gov

The degradation with thermally activated hydrogen peroxide is also believed to proceed via hydroxylation, eventually leading to ring cleavage and the formation of aliphatic compounds. nih.gov

In biological systems, the transformation mechanisms vary between different microorganisms. A common initial step is desulfonation, where the sulfonic group is released as inorganic sulfite, which is then spontaneously oxidized to sulfate. researchgate.net In Pseudomonas (Comamonas) testosteroni T-2, the degradation proceeds via an initial oxidation of the methyl sidechain to form p-sulphobenzyl alcohol, which is further oxidized to p-sulphobenzaldehyde and then p-sulphobenzoic acid. nih.gov This is followed by a dioxygenase-catalyzed desulfonation to yield protocatechuic acid, which then undergoes meta ring cleavage. nih.gov Another pathway, observed in a different Pseudomonas strain, involves direct hydroxylation of the aromatic ring to form 3-methylcatechol, followed by desulfonation and subsequent ring cleavage. cdnsciencepub.com

Biodegradation Research and Environmental Fate of this compound

The biodegradation of this compound is a critical component of its environmental fate, representing a pathway for its complete mineralization to carbon dioxide, water, and sulfate. cdnsciencepub.com

Several bacterial strains have been identified that can utilize PTSA as a sole source of carbon, sulfur, and energy. researchgate.netnih.gov Species of Pseudomonas and Comamonas are frequently implicated in the degradation of arylsulfonates. researchgate.netnih.gov

Comamonas testosteroni : Eighteen strains of this bacterium were found to utilize PTSA, with the degradation ability being mediated by plasmids. researchgate.net Strain T-2 was shown to completely convert PTSA to cell material, CO2, and sulfate. nih.gov The degradation is regulated via the meta-pathway of catechol oxidation. researchgate.net

Pseudomonas putida : Strain BS1331 utilizes PTSA, starting with desulfonation to form 4-methylcatechol. researchgate.net

Pseudomonas sp. : An isolate from sewage was adapted to use PTSA as its sole carbon and sulfur source, degrading over 90% of the compound to CO2, water, and sulfate. cdnsciencepub.com

The ability of microbial communities to degrade PTSA can be enhanced through acclimation. Some studies note that organisms were isolated from environments like sewage and river water, suggesting prior exposure and adaptation. researchgate.netcdnsciencepub.com However, some strains can rapidly lose the degradative characteristic if stored under non-selective conditions, indicating that continuous exposure is necessary to maintain the metabolic capability. d-nb.info

Several factors influence the rate and extent of PTSA biodegradation in the environment. The presence of a competent microbial population with the necessary enzymatic machinery is paramount. The degradation of PTSA is an inducible process, meaning the specific enzymes required are synthesized in the presence of the substrate. nih.gov

The availability of other sulfur sources can also affect the degradation pathway. For instance, in Pseudomonas sp. strain S-313, the utilization of a naphthalenesulfonate as a sulfur source was repressed by the presence of sulfate, indicating that the desulfonation process is regulated by the availability of inorganic sulfur. d-nb.info While some research suggests the desulfonating activity in P. putida BS1331 did not depend on the presence of inorganic sulfur, this can be species-specific. researchgate.net

The chemical structure of the compound itself is a determining factor. Studies comparing the degradation of various aromatic sulfonates have shown that the position and nature of substituents on the benzene (B151609) ring significantly affect microbial degradation rates. regulations.gov

Remediation Technologies for this compound in Wastewater

This compound (PTSA) is a persistent organic pollutant found in industrial wastewater, necessitating effective remediation strategies. mdpi.comresearchgate.net Due to its chemical stability and resistance to conventional biological treatment, advanced technologies are required for its removal. mdpi.comrsc.org Research has focused on various physical and chemical methods, including advanced oxidation processes and adsorption, to degrade or isolate PTSA from aqueous environments. mdpi.comresearchgate.net

Electrochemical Treatment Systems (e.g., Electro-Fenton)

Electrochemical advanced oxidation processes, particularly the Electro-Fenton (EF) method, have demonstrated significant efficacy in degrading refractory organic pollutants like this compound. mdpi.com These systems generate highly reactive hydroxyl radicals (•OH) that non-selectively oxidize organic compounds, breaking them down into simpler, less harmful substances. mdpi.com

A notable advancement in this area is the development of a filtration-enhanced electro-Fenton (FEEF) reactor. mdpi.com This system utilizes a stainless-steel mesh as both a cathode and a filtration module, which enhances the mass transfer of reactants and accelerates the regeneration of the Fe²⁺ catalyst, a crucial step in the Fenton reaction. mdpi.comresearchgate.net Research conducted on the FEEF reactor for PTSA removal from synthetic wastewater has identified optimal operating conditions for high removal efficiency. Under an applied voltage of 2.5 V, a pH of 3.0, with the addition of 0.2 mM Fe²⁺ and 1.0 mM hydrogen peroxide (H₂O₂), a removal efficiency of 92.6% was achieved for an initial PTSA concentration of 100 mg L⁻¹ after 120 minutes of treatment. mdpi.comresearchgate.netnih.gov

The efficiency of the FEEF system is significantly higher than that of conventional Fenton and anodic oxidation systems, which is attributed to a higher yield of hydroxyl radicals and the enhanced mass transfer within the reactor. researchgate.netrsc.org The degradation of PTSA in this system proceeds through pathways including methyl hydroxylation, sulfonyl hydroxylation, and eventual ring-opening reactions. mdpi.comrsc.org The performance of the FEEF system is influenced by factors such as initial PTSA concentration, with removal efficiency decreasing as the initial concentration increases. For instance, efficiency dropped from 99.3% at 50 mg L⁻¹ to 56.1% at 200 mg L⁻¹. rsc.org

Table 1: Performance of Electro-Fenton and a filtration-enhanced electro-Fenton (FEEF) systems in PTSA Removal

ParameterValue/ConditionPTSA Removal Efficiency (%)Reference
FEEF System (Optimal Conditions)Voltage: 2.5 V, pH: 3.0, [Fe²⁺]: 0.2 mM, [H₂O₂]: 1.0 mM, Time: 120 min, Initial [PTSA]: 100 mg L⁻¹92.6 mdpi.comresearchgate.netnih.gov
FEEF System (Lower Initial [PTSA])Initial [PTSA]: 50 mg L⁻¹ (other conditions optimal)99.3 rsc.org
FEEF System (Higher Initial [PTSA])Initial [PTSA]: 200 mg L⁻¹ (other conditions optimal)56.1 rsc.org
Conventional Fenton SystempH: 3.0, [Fe²⁺]: 0.2 mM, [H₂O₂]: 1.0 mM, Initial [PTSA]: 100 mg L⁻¹Lower than FEEF researchgate.netrsc.org
Anodic Oxidation SystemVoltage: 2.5 V, pH: 3.0, Initial [PTSA]: 100 mg L⁻¹Lower than FEEF researchgate.netrsc.org

Ozonation and Catalytic Ozonation Processes

Ozonation is another advanced oxidation process used for the treatment of wastewater containing this compound. While ozonation alone can be effective, its efficiency is significantly enhanced through the use of catalysts, a process known as catalytic ozonation. This enhancement is due to the catalyst's ability to promote the decomposition of ozone to form highly reactive hydroxyl radicals.

Research has shown that using catalysts like activated carbon (AC) can improve the degradation of PTSA. Furthermore, impregnating activated carbon with metal oxides, such as cerium oxide (CeO₂), can lead to even greater performance. In one study, the degradation of PTSA was compared using ozonation alone, ozonation with activated carbon (AC), and ozonation with a cerium-supported activated carbon (Ce/AC) catalyst. The results indicated a substantial increase in the chemical oxygen demand (COD) removal efficiency with the use of catalysts.

After 60 minutes of treatment, the COD removal efficiency for PTSA was 50.8% with ozonation alone. This increased to 62.4% when activated carbon was used as a catalyst. The most significant improvement was observed with the Ce/AC catalyst, which achieved a COD removal efficiency of 74.1%. The superior performance of the Ce/AC catalyst is attributed to the presence of cerium, which facilitates the generation of hydroxyl radicals, leading to a more rapid oxidation of PTSA and its intermediate products.

Table 2: Comparison of Ozonation Processes for PTSA Degradation

Treatment ProcessCatalystTreatment Time (min)COD Removal Efficiency (%)
OzonationNone6050.8
Catalytic OzonationActivated Carbon (AC)6062.4
Catalytic OzonationCerium-supported Activated Carbon (Ce/AC)6074.1

Theoretical and Computational Investigations of P Toluenesulfonic Acid

Quantum Chemical Characterization of p-Toluenesulfonic Acid

Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule. These investigations provide detailed information about the three-dimensional arrangement of atoms, the distribution of electrons, and the energy levels of molecular orbitals.

Density Functional Theory (DFT) has emerged as a robust method for predicting the molecular geometry and electronic properties of organic compounds with high accuracy. researchgate.net For this compound, calculations are commonly performed using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a basis set such as 6-31+G(d,p) or 6-311G. researchgate.netnih.govresearchgate.net These calculations optimize the molecular structure to find its lowest energy conformation.

The optimized geometry reveals key bond lengths and angles that define the molecule's structure. For example, a study using the DFT/B3LYP method with the 6-311G basis set determined the bond lengths of C1-C2 and C1-H7 to be 1.39 Å and 1.08 Å, respectively, and the bond angles of C1-C2-C3 and C2-C1-C6 to be 120.10° and 119.36°. researchgate.net Such computational results show excellent agreement with experimental data where available. researchgate.net The calculations also provide electronic properties like dipole moment and total energy, which are crucial for understanding the molecule's polarity and stability. researchgate.net

Below is a table of selected optimized geometrical parameters for this compound calculated using DFT methods.

ParameterCalculated Value (Å or °)
C1-C2 Bond Length1.39 Å
C1-H7 Bond Length1.08 Å
C1-C2-C3 Bond Angle120.10°
C2-C1-C6 Bond Angle119.36°

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, reflecting the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.comnih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that signifies the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For p-TsOH, the calculated HOMO-LUMO energy gap is approximately 6.331 eV, indicating significant stability. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to identify sites for electrophilic and nucleophilic attack. researchgate.net In the MEP map of p-TsOH, regions of negative potential (typically colored red) are located around the electronegative oxygen atoms of the sulfonyl group, indicating these are the primary sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are found around the acidic hydrogen atom of the sulfonic acid group and the hydrogen atoms of the benzene (B151609) ring, marking them as sites susceptible to nucleophilic attack. researchgate.net

ParameterCalculated Value
HOMO Energy-8.912 eV
LUMO Energy-2.581 eV
HOMO-LUMO Energy Gap (ΔE)6.331 eV

The distribution of atomic charges within a molecule is a key determinant of its reactivity. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. nih.govresearchgate.net These calculations for p-TsOH reveal that the oxygen atoms of the sulfonyl group carry significant negative charges, consistent with the MEP analysis, making them strong nucleophilic centers. The sulfur atom, bonded to three highly electronegative oxygen atoms, carries a substantial positive charge, rendering it an electrophilic site. The hydrogen atom of the hydroxyl group is also highly positive, which accounts for the compound's strong acidity. researchgate.netepa.gov This charge distribution helps in predicting how p-TsOH will interact with other reagents. researchgate.net

Spectroscopic-Computational Correlation Studies

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be correlated with experimental results to validate both the theoretical model and the experimental assignments.

Theoretical vibrational frequencies for p-TsOH can be calculated using DFT methods. researchgate.netnih.gov These computed frequencies correspond to the fundamental modes of vibration, which are observed experimentally using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. nih.govijsrem.com It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.netresearchgate.net

Studies have shown excellent correlation between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra of p-TsOH and its derivatives. researchgate.netnih.gov For instance, the strong absorption bands observed in the 1000-1250 cm⁻¹ region of the experimental IR spectrum are confidently assigned to the stretching modes of the SO₃ group based on computational predictions. researchgate.net Similarly, characteristic C-H and ring vibrations are also accurately predicted. researchgate.net This correlative approach allows for a complete and reliable assignment of the vibrational spectrum. nih.govnih.gov

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment
ν(C-H) aromatic3093 - 31863050 - 3150C-H stretching
ν(C-H) methyl3078 - 30912950 - 3050CH₃ stretching
ν(C=C)1482 - 16411450 - 1600Aromatic ring stretching
ν(SO₃)10361030 - 1040Symmetric SO₃ stretching
δ(SO₃)681, 563550 - 700SO₃ bending

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

For this compound, predicted ¹H NMR chemical shifts show distinct signals for the aromatic protons and the methyl group protons. hmdb.camdpi.com The aromatic protons typically appear as two doublets in the 7.2-7.8 ppm range, while the methyl protons appear as a singlet around 2.4 ppm. mdpi.comspectrabase.com Similarly, ¹³C NMR chemical shifts can be calculated for the different carbon atoms in the molecule. Comparing these theoretical chemical shifts with experimental data obtained from NMR spectra serves as a stringent test of the accuracy of the computational model and aids in the unambiguous assignment of NMR signals, especially in complex molecules. nih.gov

AtomExperimental ¹H Shift (ppm)Predicted ¹H Shift (ppm)
Aromatic H (ortho to SO₃H)~7.7 - 7.8~7.7
Aromatic H (ortho to CH₃)~7.2 - 7.3~7.2
Methyl H~2.4~2.3

Computational Modeling of this compound-Mediated Reactions

Computational modeling has become an indispensable tool for elucidating the mechanisms of reactions catalyzed by this compound. These studies provide detailed insights into the energetic landscapes, transition states, and the role of intermolecular forces in the catalytic process.

The catalytic efficiency of p-TSA in various organic transformations has been quantified through the calculation of activation energies. For example, in the hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET), concentrated p-TSA acts as an effective catalyst. The reaction kinetics conform to a first-order reaction with a relatively low apparent activation energy ranging from 76.4 to 125.4 kJ mol⁻¹ rsc.org. This demonstrates the ability of p-TSA to significantly lower the energy barrier for the depolymerization of PET rsc.org.

In another study, the kinetics of the p-TSA catalyzed acetylation of 1,2-propylene glycol were investigated. The activation energies for the consecutive acetylation of the primary and secondary hydroxyl groups of 1,2-propylene glycol were determined to be 56 and 47 kJ/mol, respectively researchgate.net. Furthermore, the activation energy for the intermolecular transacetylation of the diacetate ester with 1,2-propylene glycol to form the monoacetate was found to be 63 kJ/mol researchgate.net. These values provide a quantitative measure of the energy barriers for each step in the reaction pathway.

The acidic nature of p-TSA is central to its catalytic activity, which proceeds through proton transfer. Quantum chemical studies of the 1:1 this compound-water complex have been performed at the HF and B3LYP/6-31+G(d,p) levels of theory nih.gov. These studies revealed that an ionic minimum corresponding to H₃O⁺···C₆H₄(CH₃)SO₃⁻ does not exist on the potential energy surface of the 1:1 complex, suggesting that the stabilization of the ionic species found in the crystal structure of this compound monohydrate requires the presence of additional p-toluenesulfonate ions or the crystal field nih.gov. Natural Bond Orbital (NBO) analysis has been employed to understand the charge transfer interactions within the p-TSA-water complex nih.gov.

The nature of intermolecular interactions in systems containing p-TSA has also been explored in the context of deep eutectic solvents (DESs). A study on a DES formed from tetrabutylphosphonium (B1682233) bromide and p-TSA highlighted the importance of hydrogen bonding. Spectroscopic analysis indicated that hydrogen bonding occurs between the p-TSA and the bromide anion mdpi.com. Computational screening using the COSMO-RS model helped to understand the molecular interactions, identifying the nitrogen atom in quinoline (B57606) as a hydrogen bond acceptor that interacts with the DES mdpi.comnih.gov.

The choice of solvent can significantly influence the outcome of p-TSA catalyzed reactions. In the synthesis of dicoumarols, the reaction was found to be accelerated by protic solvents such as ethanol (B145695), methanol (B129727), and water tandfonline.com. This suggests that solvents capable of hydrogen bonding can facilitate the catalytic cycle. The study also noted that using water as a solvent provides an environmentally benign reaction condition tandfonline.com.

Similarly, in the regiodivergent hydroindolation of indoles with terminal aryl alkynes, a mixture of water and methanol was found to be an effective solvent system for the p-TSA catalyzed reaction mdpi.com. The polarity and protic nature of the solvent are crucial for the progress of the reaction, with control experiments indicating that polar protic solvents are essential for achieving the desired selectivity mdpi.com. Computational methods, such as the COSMO-RS model, have been used to predict liquid-liquid equilibrium and the extraction capability of p-TSA-based deep eutectic solvents, further highlighting the importance of understanding solvent effects at a molecular level mdpi.comnih.gov.

Emerging Research Directions and Future Perspectives in P Toluenesulfonic Acid Studies

Development of Novel p-Toluenesulfonic Acid-Based Catalytic Systems

The versatility of this compound as a strong, non-oxidizing organic acid has spurred the development of innovative heterogeneous catalytic systems designed to enhance reusability, selectivity, and efficiency. researchgate.net A significant area of focus is the immobilization of PTSA onto solid supports, which transforms it from a homogeneous catalyst into a more easily separable and recyclable heterogeneous one.

One novel approach involves the non-covalent immobilization of PTSA within the pores of a metal-macrocycle framework (MMF). This method creates a size-specific heterogeneous catalyst, where the reaction rate is dependent on whether the substrate is small enough to enter the pores of the framework. nih.gov Another strategy is the functionalization of materials like bismuth SBA-16 with PTSA-modified imidazole (B134444) ionic liquids, which has proven effective in Friedel-Crafts acylation reactions. mdpi.com

Researchers have also synthesized new solid acid catalysts by copolymerizing PTSA with compounds like paraformaldehyde. These materials exhibit strong acidity, often significantly higher than commercial catalysts like Amberlyst-15, along with high thermal stability. researchgate.netresearchgate.net Furthermore, PTSA has been successfully supported on metal-organic frameworks (MOFs), such as UiO-66, to create stable and reusable catalysts for processes like biodiesel production through fatty acid esterification. preprints.org The development of sulfonated carbonaceous materials by treating glucose with PTSA also represents a new frontier in creating high-performance solid-acid catalysts. researchgate.net

These novel systems address key limitations of homogeneous catalysis, such as catalyst recovery and reuse, paving the way for more robust and industrially viable chemical processes. researchgate.netpreprints.org

Integration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding catalyst and process design, and this compound is proving to be a valuable tool in this paradigm shift. Its properties as a stable, easily handleable solid acid make it an attractive, environmentally benign alternative to corrosive mineral acids like sulfuric acid. mdpi.comresearchgate.net

A major focus of sustainable chemistry is the valorization of biomass. PTSA is being effectively used in the fractionation of lignocellulosic biomass, such as poplar, eucalyptus, and rice straw, to separate lignin (B12514952) and hemicellulose from cellulose. researchgate.netmdpi.com This separation is a critical step for the production of biofuels and other high-value chemicals from renewable feedstocks. mdpi.comnih.gov PTSA also catalyzes the conversion of biomass-derived sugars, like xylose, into important platform chemicals such as furfural. nih.gov

In the realm of recycling and waste management, PTSA has been demonstrated as a highly efficient and recoverable catalyst for the hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net This process breaks down the polymer into its monomer, terephthalic acid, which can then be reused, offering a greener alternative to traditional PET recycling methods that often use large amounts of strong acids or bases. researchgate.netrsc.org

Furthermore, PTSA is integral to other sustainable practices, including:

Biodiesel Production : PTSA-based deep eutectic solvents (DESs) have been developed as efficient and separable catalysts for the transesterification of vegetable oils into biodiesel. preprints.orgspegroup.ru

Solvent-Free Reactions : As a solid acid, PTSA is highly effective in catalyzing reactions under solvent-free conditions, which reduces waste and environmental impact. mdpi.comresearchgate.nettandfonline.com

Energy-Efficient Synthesis : Its use in combination with ultrasound irradiation for ester synthesis represents a method that is rapid, has high yields, and operates under mild, energy-saving conditions. researchgate.net

The table below summarizes key findings on the use of PTSA in various sustainable chemical processes.

Sustainable ProcessSubstratePTSA RoleKey Finding
Biomass Fractionation Poplar, Eucalyptus, Rice StrawCatalystEfficiently removes lignin and hemicellulose under mild conditions. researchgate.netmdpi.com
PET Hydrolysis Waste PET bottlesCatalystAchieves ~100% degradation to terephthalic acid at 150°C in 90 minutes; catalyst is recoverable. researchgate.net
Biodiesel Production Soybean OilComponent of Deep Eutectic SolventA PTSA-Choline Chloride DES yielded 98.66% biodiesel conversion and was easily separated. preprints.orgspegroup.ru
Solvent-Free Synthesis Benzoins, ArylpyrazolesCatalystEnables efficient, clean, and high-yield synthesis of various organic compounds without solvents. researchgate.nettandfonline.com
Ultrasound-Assisted Esterification Fatty AcidsCatalystAchieves high yields (73-98%) in short reaction times (20 minutes) at ambient temperature. researchgate.net

Advanced Characterization Techniques for In-Situ Reaction Monitoring of this compound Catalysis

Understanding the precise role of this compound during a chemical reaction is crucial for optimizing processes and designing more effective catalysts. Advanced in-situ characterization techniques, which monitor the reaction as it happens, are emerging as powerful tools for gaining mechanistic insights that are not available from traditional pre- and post-reaction analyses. tandfonline.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy has been successfully applied to study PTSA-catalyzed reactions. For instance, in-situ ¹H NMR was used to determine the reaction kinetics of the acetylation of 1,2-propylene glycol. This technique allowed for the real-time observation of both primary and secondary monoacetate esters as well as the diester product, enabling the development of a detailed kinetic model that included reaction rates and activation energies. nih.gov

While specific applications to PTSA are still emerging, other spectroscopic techniques commonly used for in-situ catalyst characterization hold significant promise:

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are highly effective for monitoring changes in chemical bonds in real-time. acs.org FT-IR can track the formation of intermediates and products by identifying their characteristic functional group absorptions. acs.orgresearchgate.net Raman spectroscopy is particularly well-suited for in-line monitoring of reactions in aqueous media due to its low sensitivity to water and can provide quantitative data on the concentration of different species, including polymorphs, during a reaction. mdpi.com

Solid-State NMR and Other Techniques : For heterogeneous PTSA-based catalysts, a suite of advanced techniques is available. Solid-state NMR can provide detailed information about the structure of the catalyst and its interaction with reactants. mdpi.comresearchgate.net Other methods like in-situ X-ray Diffraction (XRD), X-ray Absorption Spectroscopy (XAS), and X-ray Photoelectron Spectroscopy (XPS) can be used to track changes in the catalyst's crystalline structure and electronic state under reaction conditions. mdpi.comresearchgate.net

The application of these in-situ methods allows researchers to identify transient intermediates, understand active site formation, and elucidate complex reaction mechanisms, leading to a more rational approach to catalyst and process design. tandfonline.comresearchgate.net

Computational Design of this compound Derivatives with Tailored Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of catalysts. By modeling molecules and reactions in silico, researchers can predict properties, understand reaction mechanisms, and rationally design new catalyst structures with enhanced performance. This approach is increasingly being applied to systems involving this compound and its derivatives.

Quantum Chemical Calculations , particularly Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of PTSA derivatives. For example, DFT has been employed to study the molecular structure, vibrational frequencies, and electronic stability of compounds like p-toluenesulfonamide. Such studies can identify the most reactive sites within a molecule, providing a theoretical basis for understanding its catalytic behavior. nih.gov DFT is also used to elucidate reaction mechanisms, helping to explain why PTSA is an effective catalyst for specific transformations. researchgate.net

Computational Screening is another powerful strategy, especially for complex systems. Methods like the COnductor-like Screening Model for Real Solvents (COSMO-RS) are used to predict thermodynamic properties and screen for the best-performing systems without the need for extensive experimentation. This has been successfully applied to PTSA-based deep eutectic solvents, where COSMO-RS was used to predict their effectiveness in extracting nitrogen compounds from fuel oil by calculating intermolecular interactions. preprints.orgresearchgate.net

While the direct computational design of entirely new PTSA derivatives for catalysis is still an emerging field, the foundational work is being laid. By combining insights from DFT calculations on reactivity with screening methods like COSMO-RS, it is becoming feasible to design functionalized PTSA molecules or supported catalysts with tailored properties, such as:

Modified Acidity : By adding electron-withdrawing or -donating groups to the aromatic ring.

Enhanced Solubility : By altering functional groups to be compatible with specific reaction media.

Optimized Steric Hindrance : To control selectivity in reactions with bulky substrates.

This computational-first approach promises to reduce the experimental effort required to develop next-generation PTSA-based catalysts with precisely tailored reactivity and selectivity.

Broader Exploration of this compound in Novel Material Synthesis

Beyond its role as a traditional catalyst, this compound is being increasingly utilized as a critical component in the synthesis of a wide range of advanced materials, imparting unique properties and functionalities.

Conducting Polymers : One of the most significant applications of PTSA in materials science is as a dopant for conducting polymers. When used to dope (B7801613) polyaniline (PANI) or polypyrrole (PPy), PTSA introduces charge carriers into the polymer backbone, dramatically increasing its electrical conductivity. tandfonline.comacs.org PTSA-doped PANI composites have been investigated for their enhanced thermal stability and potential use in electromagnetic applications. tandfonline.com Similarly, PTSA-doped PPy has been synthesized as a spongy, high-performance anode material for sodium-ion batteries, demonstrating remarkable rate capabilities and long-term cyclability. acs.org The use of PTSA as a dopant is also crucial in developing transparent conductive coatings based on materials like PEDOT:PSS, where it significantly reduces surface resistance. mdpi.com

Porous and Polymeric Materials : PTSA serves as both a reactant and a sulfonating agent in the creation of novel porous materials. It can be copolymerized with paraformaldehyde to create heterogeneous solid acid catalysts with high thermal stability. researchgate.net Using templates like mesoporous silicas (SBA-15 or MCM-48), researchers have synthesized ordered sulfonated mesoporous polymers from PTSA, resulting in materials with exceptionally high surface areas and acid site densities, ideal for catalysis. researchgate.net Furthermore, PTSA is used in the thermal treatment of glucose to prepare novel sulfonated carbonaceous materials. researchgate.net

Bio-based Materials : In the development of sustainable materials, PTSA has been identified as a highly effective catalyst for curing sucrose (B13894) to form bio-based adhesives. The acid facilitates the conversion of sucrose into furan-based polymers, creating a strong, water-insoluble adhesive at lower temperatures than previously possible. mdpi.com

Functional Hydrogels : PTSA and its salts are also finding use in the synthesis of advanced hydrogels. For example, sodium p-toluenesulfonate has been used in the preparation of semi-interpenetrating cellulose/polypyrrole hybrid hydrogels, contributing to materials with enhanced conductivity and mechanical strength. nih.gov

The table below provides an overview of the role of PTSA in the synthesis of various novel materials.

Material TypeRole of PTSAResulting Material/PropertyApplication
Conducting Polymers DopantPTSA-doped Polyaniline (PANI)Electrically conductive polymer blends with improved thermal stability. tandfonline.com
DopantPTSA-doped Polypyrrole (PPy)High-rate, durable anode material. acs.org
DopantPEDOT:PSSTransparent electrodes with significantly reduced surface resistance. mdpi.com
Porous Polymers Monomer/Acid SourcePTSA-Paraformaldehyde CopolymerHeterogeneous strong acid catalyst. researchgate.net
Monomer/Acid SourceOrdered Mesoporous PolymerHigh surface area solid acid catalyst for esterification. researchgate.net
Bio-adhesives CatalystCured Sucrose PolymerBio-based wood adhesive. mdpi.com
Hybrid Hydrogels Component (as salt)Cellulose/Polypyrrole HydrogelConductive hydrogel with improved mechanical strength. nih.gov

Q & A

Q. How is p-toluenesulfonic acid synthesized and purified for laboratory use?

PTSA is industrially prepared via sulfonation of toluene using concentrated sulfuric acid, yielding a mixture that includes PTSA, benzene sulfonic acid, and residual sulfuric acid . For purification, impurities are removed by recrystallization from concentrated aqueous solutions, followed by co-azeotropic drying with toluene to eliminate water . The monohydrate form (CAS 6192-52-5) is commonly used due to its stability, with total water content measurable via Karl Fischer titration .

Q. What are the standard catalytic applications of PTSA in organic synthesis?

PTSA is widely used as a Brønsted acid catalyst in esterification (e.g., Fischer-Speier esterification), acetal/ketal formation, and transesterification reactions due to its strong acidity (pKa ~ -2) . Methodologically, reactions are typically conducted in polar solvents (e.g., acetone/water mixtures) at 60–100°C, with catalyst loadings of 1–5 mol% . Its non-volatile nature simplifies post-reaction isolation via aqueous extraction .

Q. How can PTSA be safely handled in laboratory settings?

PTSA is corrosive and hygroscopic. Safety protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation of dust. First-aid measures for exposure involve flushing affected areas with water for 15 minutes and using emergency showers/eye washes . Toxicity data for PTSA is limited, but its handling is guided by sulfuric acid safety standards due to similar portal-of-entry effects (e.g., respiratory irritation) .

Advanced Research Questions

Q. What mechanisms explain PTSA’s role in enhancing catalytic efficiency in biomass conversion?

In biochar-supported catalysts, PTSA interacts via π-π* stacking and hydrophobic effects with carbon surfaces, enabling stable loading in mesopores (2–50 nm diameter). This maximizes active sites for acid-catalyzed reactions, such as converting fructose to 5-hydroxymethylfurfural (HMF) with 92.9% yield . Comparative studies show sulfonic acid grafting (e.g., sulfanilic acid) lacks these interactions, reducing catalytic performance .

Q. How can researchers reconcile discrepancies in PTSA’s catalytic efficiency across different substrates?

For example, HMF yields from cellulose (28.6%) are lower than from fructose (92.9%) due to cellulose’s crystallinity hindering acid penetration. Methodological optimizations include pre-treatment (ball-milling) to reduce crystallinity and co-catalysts (e.g., CrCl3) to enhance hydrolysis . Contradictions in reported yields often arise from substrate-specific reactivity and variations in catalyst surface area/pore structure .

Q. What advanced techniques validate PTSA’s structural integration in solid acid catalysts?

Characterization methods include:

  • SEM/FT-IR : Confirms surface morphology and sulfonic group presence.
  • XPS : Quantifies sulfur content (binding energy ~168–169 eV for -SO3H groups).
  • N2 adsorption-desorption : Measures pore size distribution (e.g., BET surface area >200 m²/g for optimal loading) .
  • UV-Vis : Detects π-π* interactions between PTSA and carbon supports .

Q. How does PTSA compare to other sulfonic acids in niche applications like deep eutectic solvents (DES)?

PTSA-based DESs (e.g., with choline chloride) exhibit superior denitrogenation efficiency in fuel oils due to strong acidity and hydrogen-bonding capacity. Computational screening (COSMO-RS models) predicts interaction energies with nitrogen compounds, validated experimentally via extraction efficiencies >90% for indole .

Methodological Considerations

  • Analytical Quantification : PTSA in solutions is quantified via HPLC with evaporative light scattering detection (ELSD) or ion-pair chromatography, using mobile phases like acetonitrile/0.1% formic acid .
  • Stability Testing : Store PTSA monohydrate at room temperature in airtight containers, protected from light and moisture to prevent deliquescence .

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